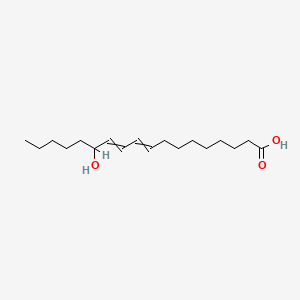

13-Hydroxyoctadeca-9,11-dienoic acid

描述

属性

IUPAC Name |

13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863503 | |

| Record name | 13-Hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5204-88-6 | |

| Record name | 13-Hydroxy-9,11-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

13-HODE is known to activate PPARγ and PPARβ, receptors that play crucial roles in regulating glucose metabolism, lipid metabolism, and inflammation. The activation of these receptors by 13-HODE has implications in metabolic diseases and inflammatory conditions, contributing to the transcription of genes involved in these processes .

Modulation of Pain Sensation

The compound interacts with the TRPV1 receptor, which is involved in pain sensation. Studies indicate that 13-HODE can stimulate TRPV1-dependent responses in various cell types, including neurons and bronchial epithelial cells. This interaction may mediate pain responses and contribute to the pathophysiology of conditions like asthma .

Effects on Platelet Function

Research has demonstrated that 13-HODE can inhibit thrombin-induced platelet aggregation and adherence to endothelial cells. This inhibition suggests a protective role against thrombosis and vascular complications, highlighting its potential as a therapeutic agent in cardiovascular diseases .

Role in Inflammation

13-HODE has been implicated in the chemotaxis of leukocytes, particularly neutrophils, indicating its role in inflammatory responses. Elevated levels of 13-HODE are observed in conditions such as asthma and rheumatoid arthritis, suggesting its potential as a biomarker for these diseases .

Potential as a Disease Marker

Increased concentrations of 13-HODE have been associated with various diseases, including Alzheimer's disease and diabetes. While these elevations may indicate disease presence or progression, their clinical utility as standalone markers remains under investigation due to variability influenced by dietary intake and other factors .

Cancer Metastasis Inhibition

Studies suggest that 13-HODE may prevent cancer cell adhesion to endothelial cells, thereby inhibiting metastasis. This property positions it as a candidate for further research in cancer therapeutics .

Asthma Treatment

In preclinical models, 13-HODE has been shown to exacerbate asthmatic responses; however, its modulation through TRPV1 inhibition presents a dual perspective where it could also serve as a target for asthma treatments .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Thrombin-Induced Platelet Activation | Platelet function | 13-HODE inhibits thrombin-induced TxB2 production by up to 48%, suggesting a protective effect against thrombosis. |

| Asthma Model | Asthma pathology | Increased levels of 13-HODE were linked to worsened asthma symptoms; targeting TRPV1 may mitigate airway damage caused by this metabolite. |

| Cancer Metastasis | Cancer research | 13-HODE demonstrated the ability to prevent endothelial adhesion of cancer cells, indicating potential therapeutic applications in oncology. |

相似化合物的比较

Comparison with Structurally Related Compounds

Positional Isomers: 9-Hydroxyoctadeca-10,12-dienoic Acid (9-HODE)

- Structure : 9-HODE has a hydroxyl group at C9 and double bonds at 10E and 12Z, contrasting with 13-HODE’s C13 hydroxyl and 9Z,11E double bonds .

- Biological Activity : While 13-HODE exhibits anti-thrombotic effects, 9-HODE is implicated in pro-inflammatory pathways. For example, 9-HODE activates NF-κB, promoting macrophage differentiation and contributing to atherogenesis, whereas 13-HODE counteracts these effects via PPARγ activation .

- Sources: Both are derived from linoleic acid but via distinct LOX isoforms (15-LOX for 13-HODE vs. 12/5-LOX for 9-HODE) .

Oxo Derivatives: 13-Oxooctadeca-9,11-dienoic Acid (13-KODE)

- Structure : 13-KODE replaces the hydroxyl group of 13-HODE with a ketone at C13 .

- Biological Activity: 13-KODE, isolated from S. herbacea L., demonstrates potent anti-inflammatory and antioxidant properties, unlike 13-HODE’s vascular effects.

- Sources: Plant-derived, unlike endogenous 13-HODE .

Epoxy and Dihydroxy Derivatives: 12,13-DiHOME and Epoxyoctadecamonoenoic Acids (EpOMEs)

- Structure : 12,13-DiHOME contains dihydroxy groups at C12 and C13, while EpOMEs have epoxide groups .

- Biological Activity : 12,13-DiHOME is associated with pain sensitization in hyperalgesia, and EpOMEs (e.g., 9,10-EpOME) are cytotoxic, disrupting mitochondrial function. In contrast, 13-HODE is cytoprotective in vascular contexts .

Pharmacokinetic and Functional Comparisons

Table 1: Structural and Functional Properties of 13-HODE and Analogues

Table 2: Pharmacokinetic Profiles

| Compound | Molecular Weight | LogP | Lipinski Violations | Skin Permeability (LogKp) | Toxicity (LD50) |

|---|---|---|---|---|---|

| 13-HODE | 296.45 | 4.19 | 0 | -4.19 | 500–5000 mg/kg (Class 4) |

| 13-KODE | 294.42 | 3.8* | 0* | -5.0* | Not reported |

| 9-HODE | 296.45 | 4.2 | 0 | -4.5 | Similar to 13-HODE |

*Predicted based on structural similarity.

Mechanistic Insights

- 13-HODE vs. 9-HODE: Despite sharing a linoleic acid backbone, their opposing roles in inflammation and thrombosis stem from hydroxyl positioning. 13-HODE activates PPARγ, suppressing NF-κB and COX-2, while 9-HODE enhances ROS production and leukocyte adhesion .

- 13-HODE vs. 13-KODE : The ketone group in 13-KODE enhances its antioxidant capacity, enabling direct scavenging of free radicals, whereas 13-HODE modulates cell signaling via receptor interactions .

准备方法

Lipoxygenase-Catalyzed Oxidation

The most well-characterized method for 13-HODE production utilizes lipoxygenases (LOXs), enzymes that catalyze the stereospecific oxidation of polyunsaturated fatty acids. Linoleic acid serves as the primary substrate, with 15-lipoxygenase-1 (15-LOX-1) and 12/15-lipoxygenases being the key isoforms involved.

Reaction Mechanism and Conditions

LOXs introduce molecular oxygen at the C13 position of linoleic acid, forming 13(S)-hydroperoxyoctadeca-9,11-dienoic acid (13-HpODE). Subsequent reduction by glutathione peroxidase or ascorbate yields 13(S)-HODE. Optimal conditions include:

-

pH : 7.0–8.5 (varies by LOX isoform)

-

Temperature : 25–37°C

-

Cofactors : Fe²⁺ or Mn²⁺ for enzymatic activity

A comparative study of LOX isoforms reveals that human 15-LOX-1 produces 13(S)-HODE with >95% enantiomeric excess (ee), while plant LOXs (e.g., soybean LOX-1) yield racemic mixtures.

Table 1: Enzymatic Synthesis Parameters

Microbial Biotransformation

Recent advances employ engineered Escherichia coli and Saccharomyces cerevisiae strains expressing LOX genes. For example, E. coli BL21(DE3) transformed with human 15-LOX-1 achieves 13(S)-HODE titers of 1.2 g/L in 48-hour fed-batch fermentations. Key optimization strategies include:

-

Promoter selection : T7/lac hybrid systems for tight regulation

-

Cofactor recycling : NADPH regeneration via glucose dehydrogenase

-

Product extraction : Two-phase systems using ethyl acetate

Chemical Synthesis Approaches

Stereoselective Oxidation of Linoleic Acid

Chemical methods prioritize control over the C13 stereocenter. Sharpless asymmetric epoxidation and Jacobsen kinetic resolution have been adapted for 13-HODE synthesis.

Sharpless Epoxidation Protocol

-

Epoxidation : Linoleic acid methyl ester is treated with tert-butyl hydroperoxide (TBHP), titanium(IV) isopropoxide, and (R,R)-diethyl tartrate to form the 9,10-epoxide.

-

Acid Hydrolysis : Epoxide opening with aqueous HCl yields 13(S)-HODE methyl ester (83% ee).

-

Saponification : NaOH/MeOH converts the ester to free acid.

Table 2: Chemical Oxidation Performance

| Method | Catalyst | Yield (%) | 13(S) ee (%) |

|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄/(R,R)-DET | 71 | 83 |

| Jacobsen Resolution | Mn(III)-salen complex | 68 | 91 |

| mCPBA Oxidation | Meta-chloroperbenzoic acid | 65 | <50 |

Hydroperoxide Reduction

13-HpODE, obtained via autoxidation of linoleic acid, is reduced to 13-HODE using:

-

NaBH₄/EtOH : Rapid reduction (10 min) but poor stereoretention (60% 13(S))

-

SnCl₂/HCl : Selective reduction preserving S-configuration (85% 13(S))

-

Catalytic Hydrogenation : Pd/C in ethanol achieves 92% yield but requires high-pressure equipment.

Microbial Production Systems

Oleaginous Yeast Platforms

Yarrowia lipolytica engineered with Aspergillus niger lipoxygenase produces 13-HODE at 3.4 g/L in lipid-rich media. Key modifications include:

-

Fatty acid β-oxidation knockout (ΔPEX10) to prevent degradation

-

Peroxisomal targeting of LOX for compartmentalized synthesis

Algal Biosynthesis

Diatoms (Phaeodactylum tricornutum) modified with 15-LOX genes synthesize 13(S)-HODE constitutively, with productivity reaching 0.8 mg/L/day under high-light conditions.

Purification and Analysis

Chromatographic Techniques

Crystallization

Recrystallization from hexane/ethyl acetate (6:1) yields 13(S)-HODE as white needles (mp 42–44°C).

Industrial-Scale Challenges

Cost-Benefit Analysis

| Method | Cost ($/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Enzymatic (LOX) | 4200 | 98 | Moderate |

| Chemical (Sharpless) | 5800 | 95 | Low |

| Microbial (E. coli) | 2100 | 90 | High |

Stability Issues

13-HODE degrades via:

-

Autoxidation : Formation of 13-oxo-ODE at >40°C

-

Isomerization : 9Z,11E → 9E,11E under UV light

Stabilization strategies include nitrogen blanket storage and addition of 0.01% BHT.

Emerging Technologies

Continuous Flow Chemistry

Microreactors (0.5 mm ID) enable rapid LOX-catalyzed synthesis with:

常见问题

Basic Research Questions

Q. How can researchers determine the stereochemical configuration of 13-HODE in experimental samples?

- Methodology : Use chiral chromatography (e.g., HPLC with chiral columns) or nuclear magnetic resonance (NMR) spectroscopy to differentiate enantiomers like 13S-HODE and 13R-HODE. Polarimetric analysis can complement these techniques by measuring optical activity .

- Key Consideration : Validate results with synthetic standards of known stereochemistry (e.g., commercial 13S-HODE or enzymatically derived isoforms) .

Q. What enzymatic pathways are involved in 13-HODE biosynthesis, and how can they be replicated in vitro?

- Methodology : Utilize lipoxygenases (e.g., soybean LOX-1) to oxidize linoleic acid under controlled pH (pH 8.5–9.0) and temperature (25–37°C). Monitor reaction progress via UV spectroscopy (234 nm absorbance for conjugated dienes) .

- Validation : Confirm product identity using LC-MS or GC-MS with derivatization (e.g., methyl ester formation) .

Q. What in vitro assays are suitable for evaluating 13-HODE’s anti-inflammatory bioactivity?

- Methodology :

- Cytokine Profiling : Treat macrophage cell lines (e.g., RAW 264.7) with 13-HODE and measure TNF-α, IL-6, and IL-1β levels via ELISA .

- NF-κB Inhibition : Use luciferase reporter assays in HEK293 cells to quantify NF-κB pathway modulation .

- Controls : Include lipid vehicle controls and reference inhibitors (e.g., dexamethasone).

Advanced Research Questions

Q. How do nitration reactions alter 13-HODE’s structure and bioactivity?

- Protocol : Expose 13-HODE to peroxynitrite (ONOO⁻) or NO₂-radical donors in biphasic systems (e.g., aqueous/organic phases). Monitor nitrated derivatives (e.g., 9-nitro-13-HODE) via HPLC coupled with tandem MS (LC-MS/MS) .

- Mechanistic Insight : Use electron paramagnetic resonance (EPR) to detect radical intermediates during nitration .

Q. What experimental models resolve contradictions in 13-HODE’s pro- vs. anti-inflammatory roles?

- Approach :

- Tissue-Specific Models : Compare effects in adipose tissue (anti-inflammatory via PPARγ activation) vs. endothelial cells (pro-inflammatory via ROS generation) .

- Genetic Knockouts : Use 12/15-lipoxygenase (Alox15) KO mice to isolate 13-HODE’s contributions from other oxylipins .

- Analytical Tools : Lipidomics workflows (e.g., UPLC-QTOF-MS) to profile 13-HODE and its metabolites in biological matrices .

Q. How can microbial systems be optimized for 13-HODE production?

- Strategy : Engineer Penicillium herquei or Yarrowia lipolytica strains to overexpress lipoxygenase and epoxide hydrolase genes. Optimize fermentation conditions (e.g., pH, aeration) and extract products via solid-phase extraction (SPE) .

- Yield Improvement : Use fed-batch cultures with linoleic acid supplementation and real-time monitoring of dissolved oxygen .

Methodological Notes

- Quantification : For tissue samples, employ LC-MS/MS with deuterated internal standards (e.g., d4-13-HODE) to correct for matrix effects .

- Stability : Store 13-HODE at −80°C under argon to prevent autoxidation. Add antioxidants (e.g., BHT) to working solutions .

- Stereochemical Purity : Validate synthetic 13-HODE batches with circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。